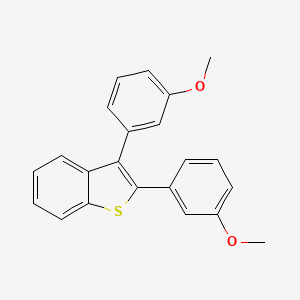
2,3-Bis(3-methoxyphenyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3-methoxyphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of two 3-methoxyphenyl groups attached to the 2 and 3 positions of the benzothiophene core. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxyphenyl)-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and thiophene derivatives.
Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and a thiophene derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the benzothiophene core. This step often requires the use of a catalyst, such as palladium or copper, under specific reaction conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(3-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3-methoxyphenyl)-1-benzothiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,3-Bis(3-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-1-benzothiophene
- 2,3-Bis(3,4-dimethoxyphenyl)-1-benzothiophene
- 2,3-Bis(3-methoxyphenyl)-1-thiophene
Uniqueness
2,3-Bis(3-methoxyphenyl)-1-benzothiophene is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61078-01-1 |
|---|---|
Molekularformel |
C22H18O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2,3-bis(3-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C22H18O2S/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3 |
InChI-Schlüssel |
YHCWHFXNJHGPJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(SC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

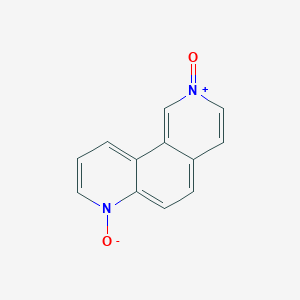
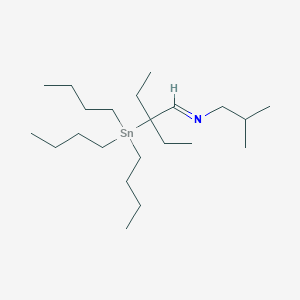
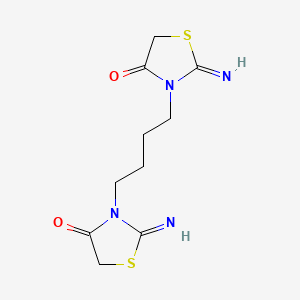
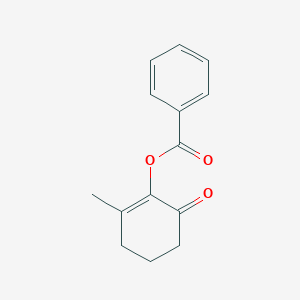
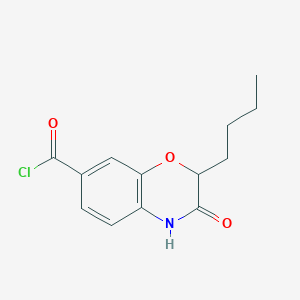
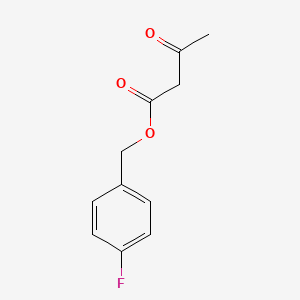

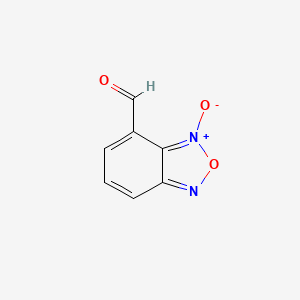


![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
